Gadgvgksal
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Overview
Description
Gadgvgksal is a mutant KRAS G12D 10mer peptide with the sequence Gly-Ala-Asp-Gly-Val-Gly-Lys-Ser-Ala-Leu. It serves as an immunogenic neoantigen in cancer immunotherapy research, particularly for targeting KRAS G12D mutations . This peptide is used to stimulate human KRAS G12D-specific CD8+ T cells, making it a valuable tool in the study and treatment of certain cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gadgvgksal is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm the identity and purity of the peptide .
Chemical Reactions Analysis
Types of Reactions
Gadgvgksal primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
Coupling Reagents: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), DIC (N,N’-Diisopropylcarbodiimide)
Deprotection Reagents: TFA (Trifluoroacetic acid)
Cleavage Reagents: TFA, water, and scavengers like TIS (Triisopropylsilane).
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself. Side products may include truncated sequences or peptides with incomplete deprotection, which are typically removed during purification .
Scientific Research Applications
Gadgvgksal has several applications in scientific research:
Cancer Immunotherapy: It is used as a neoantigen to stimulate an immune response against KRAS G12D mutations in cancer cells
T-Cell Receptor (TCR) Studies: Researchers use this compound to study the interaction between TCRs and neoantigens, aiding in the development of TCR-based therapies.
Vaccine Development: The peptide is explored as a component in cancer vaccines aimed at eliciting a targeted immune response.
Mechanism of Action
Gadgvgksal exerts its effects by binding to human leukocyte antigen (HLA) molecules, specifically HLA-C*08:02. This complex is then presented on the surface of cancer cells, where it is recognized by TCRs on CD8+ T cells. The binding of TCRs to the this compound-HLA complex activates the T cells, leading to the targeted killing of cancer cells expressing the KRAS G12D mutation .
Comparison with Similar Compounds
Similar Compounds
KRAS G12D Peptide (10-18): Another peptide variant used in similar research applications.
KRAS G12V Peptide: Targets a different mutation in the KRAS gene but serves a similar purpose in immunotherapy research.
Uniqueness
Gadgvgksal is unique due to its specific sequence and ability to target the KRAS G12D mutation. This specificity makes it a valuable tool in personalized cancer immunotherapy, as it can elicit a strong immune response against cancer cells harboring this particular mutation .
Biological Activity
Gadgvgksal, a 10-mer peptide derived from the mutant KRAS G12D, has garnered significant attention in cancer immunotherapy due to its potential as an immunogenic neoantigen. This article delves into its biological activity, highlighting its mechanisms of action, relevant case studies, and research findings.
Overview of this compound
- Chemical Structure : this compound (CAS No.: 199477-24-2) has a molecular formula of C₃₆H₆₃N₁₁O₁₄ and a molecular weight of 873.95 g/mol. Its sequence is Gly-Ala-Asp-Gly-Val-Gly-Lys-Ser-Ala-Leu.
- Target : It primarily targets the immune system as a neoantigen for T cell recognition in cancer therapy.
This compound acts as a neoantigen by binding to specific Human Leukocyte Antigen (HLA) molecules, facilitating T cell receptor (TCR) recognition. The peptide can refold with HLA-C*05:01, which is crucial for presenting the KRAS G12D mutation to T cells, thereby eliciting an immune response against tumor cells expressing this mutation .
In Vitro Studies
Research indicates that this compound can induce cytokine secretion and cytotoxicity in T cells when co-cultured with tumor cells expressing the KRAS G12D mutation. For instance:
- TCR Recognition : Studies have shown that TCRs specific to this compound exhibit distinct binding affinities and mechanisms compared to wild-type peptides. This specificity is essential for effective anti-tumor responses .
- Cytokine Secretion : TCR-T cells engineered to express receptors targeting this compound demonstrated significant secretion of interferon-gamma (IFN-γ) upon stimulation with the peptide, indicating robust T cell activation .
Case Study 1: TCR-T Cell Efficacy
A recent study explored the efficacy of TCR-T cells engineered to recognize KRAS G12D peptides, including this compound. The findings revealed:
- Cytotoxic Activity : TCR-T cells exhibited potent cytotoxic effects against PANC-1 cells, which express HLA-A*11:01 and the KRAS G12D mutation. The half-maximal effective concentration (EC50) for these interactions was approximately 600 nM .
- Clinical Implications : These results underscore the potential of using this compound in developing personalized cancer immunotherapies.
Case Study 2: Structural Insights
Another research effort focused on the structural basis for T cell recognition of neoantigens like this compound. Key insights include:
- Binding Dynamics : The study characterized the interaction between TCRs and the KRAS G12D peptide presented by HLA molecules. It highlighted how subtle changes in peptide conformation affect TCR binding affinity and specificity .
- Electrostatic Interactions : Enhanced electrostatic interactions were noted between mutant peptides and TCRs, contributing to their selective recognition over wild-type counterparts .
Data Summary
The following table summarizes key findings related to this compound's biological activity:
Properties
Molecular Formula |
C36H63N11O14 |
---|---|
Molecular Weight |
874.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C36H63N11O14/c1-17(2)11-23(36(60)61)45-31(55)20(6)42-34(58)24(16-48)46-33(57)21(9-7-8-10-37)43-26(50)14-40-35(59)29(18(3)4)47-27(51)15-39-32(56)22(12-28(52)53)44-30(54)19(5)41-25(49)13-38/h17-24,29,48H,7-16,37-38H2,1-6H3,(H,39,56)(H,40,59)(H,41,49)(H,42,58)(H,43,50)(H,44,54)(H,45,55)(H,46,57)(H,47,51)(H,52,53)(H,60,61)/t19-,20-,21-,22-,23-,24-,29-/m0/s1 |
InChI Key |
BHNOZWURKNUQLJ-IEPHIUIFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)CN |
Origin of Product |
United States |
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